6-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)pyridin-2(1h)-one
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Overview
Description
6-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)pyridin-2(1h)-one is an organic compound that belongs to the class of naphthylpyridones This compound is characterized by the presence of a tetrahydronaphthalene ring system substituted with a methoxy group and a pyridone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)pyridin-2(1h)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydronaphthalene Intermediate: The starting material, 6-methoxy-2-naphthol, undergoes hydrogenation to form 6-methoxy-1,2,3,4-tetrahydronaphthalene.
Pyridone Ring Formation: The tetrahydronaphthalene intermediate is then subjected to a cyclization reaction with a suitable pyridine derivative under acidic or basic conditions to form the pyridone ring.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)pyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridone ring to a pyridine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene or pyridone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., solvents, temperature).
Major Products Formed
Oxidation: Quinones, naphthoquinones, and other oxidized derivatives.
Reduction: Reduced forms of the pyridone ring, such as pyridine derivatives.
Substitution: Functionalized naphthylpyridones with various substituents.
Scientific Research Applications
6-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)pyridin-2(1h)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)pyridin-2(1h)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-naphthol: A precursor in the synthesis of 6-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)pyridin-2(1h)-one.
2-Naphthylamine: Another naphthalene derivative with different functional groups.
1,2,3,4-Tetrahydro-2-naphthylamine: A structurally related compound with an amine group instead of a pyridone ring.
Uniqueness
This compound is unique due to its combination of a tetrahydronaphthalene ring system with a methoxy group and a pyridone moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
93008-89-0 |
---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
6-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C16H17NO2/c1-19-14-8-7-11-9-13(6-5-12(11)10-14)15-3-2-4-16(18)17-15/h2-4,7-8,10,13H,5-6,9H2,1H3,(H,17,18) |
InChI Key |
ZJPDJIYPZYRXEC-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(CC(CC2)C3=CC=CC(=O)N3)C=C1 |
Canonical SMILES |
COC1=CC2=C(CC(CC2)C3=CC=CC(=O)N3)C=C1 |
Key on ui other cas no. |
93008-89-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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